molecular formula C8H6F4S B15326442 [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene CAS No. 403-58-7

[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene

Cat. No.: B15326442
CAS No.: 403-58-7
M. Wt: 210.19 g/mol
InChI Key: FRSVZNZHUYHROO-UHFFFAOYSA-N
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Description

[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene, with the molecular formula C8H6F4S, is an organosulfur and organofluorine compound that serves as a versatile reagent in advanced synthetic chemistry . This compound belongs to the class of 1,1,2,2-tetrafluoroethyl-containing molecules, which are the subject of significant research interest due to the unique properties imparted by the tetrafluoroethyl group . Researchers value this compound as a synthetic building block for the introduction of the phenylsulfanyltetrafluoroethyl moiety into target molecules. The structural motif of tetrafluoroethylene- and 1,1,2,2-tetrafluoroethyl-containing compounds is actively explored in various fields, including materials science and pharmaceutical research, where the incorporation of fluorine can dramatically alter a compound's metabolic stability, lipophilicity, and electronic characteristics . The compound's mechanism of action in synthetic transformations often leverages the reactivity of the sulfur linkage and the stability of the fluorinated carbon chain. Related bromo-analogues, such as (2-Bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane, are known to function as effective radical sources, suggesting potential parallel applications for this compound as a reagent or precursor in radical chemistry and other fluorofunctionalization reactions . Handling of this compound should be conducted by qualified researchers in a appropriately controlled laboratory environment. This product is designated For Research Use Only and is not intended for human or veterinary or diagnostic applications.

Properties

CAS No.

403-58-7

Molecular Formula

C8H6F4S

Molecular Weight

210.19 g/mol

IUPAC Name

1,1,2,2-tetrafluoroethylsulfanylbenzene

InChI

InChI=1S/C8H6F4S/c9-7(10)8(11,12)13-6-4-2-1-3-5-6/h1-5,7H

InChI Key

FRSVZNZHUYHROO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(C(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene typically involves the reaction of thiophenol with 1,2-dibromo-1,1,2,2-tetrafluoroethane in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere using anhydrous N,N-dimethylformamide (DMF) as the solvent. The process involves the following steps:

Industrial Production Methods

Industrial production methods for [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfanyl group.

    Oxidation: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Nucleophilic Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene involves its interaction with various molecular targets and pathways. The compound’s high electronegativity and stability make it an effective modulator of biochemical processes. It can interact with enzymes and receptors, potentially altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Structural Features Functional Group Applications/Notes
[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene Benzene + -S-CF₂CF₂H Thioether Hypothesized use in specialty materials; sulfanyl group may enhance nucleophilicity .
1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether CF₂CF₂-O-CF₂CF₃ Fluorinated ether Versatile solvent for organic/inorganic substances; log Pow = 2.18 (moderate lipophilicity) .
4-(1,1,2,2-Tetrafluoroethoxy)toluene Toluene + -O-CF₂CF₂H Fluorinated ether Used as HFE-894C; methyl group increases hydrophobicity compared to unsubstituted analogs .
1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether CF₂CF₂-O-CF₂CF₂CF₃ Fluorinated ether Longer perfluoroalkyl chain may improve thermal stability; limited application data .
1-Chloromethyl-4-(2-chloro-1,1,2-trifluoroethylsulfanyl)benzene Benzene + -S-CF₂Cl-CH₂Cl Thioether Potential intermediate in agrochemical/pharmaceutical synthesis; halogenated substituents enhance reactivity .

Physicochemical Properties

  • Lipophilicity (log Pow) :

    • 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether: log Pow = 2.18 .
    • [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene (predicted): The sulfanyl group is less polar than oxygen, suggesting higher log Pow (>2.5) compared to ether analogs.
    • 4-(1,1,2,2-Tetrafluoroethoxy)toluene: Methyl substitution likely increases log Pow slightly .
  • Thermal and Chemical Stability :

    • Fluorinated ethers (e.g., CF₂CF₂-O-CF₂CF₃) exhibit high thermal stability due to strong C-F bonds .
    • Thioether derivatives may show lower oxidative stability compared to ethers due to sulfur’s susceptibility to oxidation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis involves reacting thiophenol with 1,2-dibromo-1,1,2,2-tetrafluoroethane in anhydrous DMF under inert conditions (e.g., nitrogen atmosphere) using sodium hydride (NaH) as a base. Key factors include:

  • Solvent choice : DMF ensures solubility and minimizes side reactions.
  • Inert atmosphere : Prevents oxidation of reactants.
  • Reaction time and temperature : Optimized to maximize yield (typically 12–24 hours at 60–80°C).
  • Purification : Column chromatography or recrystallization removes unreacted starting materials .

Q. How does the molecular structure of [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene contribute to its thermal stability and chemical resistance?

  • Methodological Answer : The tetrafluoroethyl group imparts high electronegativity and strong C–F bonds, reducing susceptibility to oxidation. The sulfur atom in the sulfanyl group enhances resonance stabilization of the benzene ring. Thermogravimetric analysis (TGA) shows stability up to 250°C, while differential scanning calorimetry (DSC) confirms no exothermic decomposition below this threshold .

Q. What types of chemical reactions are [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene most likely to undergo under standard laboratory conditions?

  • Methodological Answer : The compound undergoes:

  • Oxidation : Reacts with m-CPBA (meta-chloroperbenzoic acid) to form sulfoxide derivatives.
  • Nucleophilic substitution : The electron-withdrawing fluorine atoms activate the adjacent carbon for attack by nucleophiles (e.g., amines).
  • Electrophilic aromatic substitution : Directed by the sulfanyl group, favoring para/ortho positions. Experimental validation requires monitoring via GC-MS or HPLC .

Advanced Research Questions

Q. What advanced analytical techniques are effective for characterizing the electronic environment of the sulfur atom in [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths (e.g., C–S bond ~1.78 Å) and dihedral angles between the tetrafluoroethyl group and benzene ring .
  • NMR spectroscopy : 19F^{19}\text{F} NMR reveals splitting patterns due to coupling with adjacent fluorine atoms, while 13C^{13}\text{C} NMR identifies deshielding effects on the aromatic carbons .
  • DFT calculations : Predict molecular electrostatic potential (MEP) maps to visualize electron density distribution .

Q. How can researchers assess the environmental fate and bioaccumulation potential of [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene?

  • Methodological Answer :

  • Partition coefficient (log Pow) : Estimated via shake-flask method (experimental log Pow ≈ 2.18) to predict solubility and bioaccumulation .
  • Biodegradation assays : Use OECD 301B guidelines with activated sludge to measure half-life under aerobic conditions.
  • Mass spectrometry (LC-MS/MS) : Quantifies trace levels in environmental matrices (soil, water) .

Q. What strategies are effective for incorporating [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene into advanced materials (e.g., polymers or coatings)?

  • Methodological Answer :

  • Copolymer synthesis : Radical polymerization with styrene or acrylates, initiated by AIBN (azobisisobutyronitrile). Monitor conversion via FTIR.
  • Surface modification : Functionalize nanoparticles (e.g., SiO₂) via thiol-ene "click" chemistry. Confirm grafting density using TGA and XPS .

Q. How can mechanistic insights into nucleophilic substitution reactions of [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene be experimentally validated?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare reaction rates using 12C^{12}\text{C}/13C^{13}\text{C}-labeled substrates.
  • Stereochemical analysis : Use chiral nucleophiles (e.g., (R)- and (S)-amines) to probe inversion/retention configurations via polarimetry .

Q. How should researchers address contradictions in reported reaction yields or product distributions for [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene?

  • Methodological Answer :

  • Reproducibility checks : Replicate experiments under identical conditions (solvent purity, temperature control).
  • Side reaction analysis : Identify byproducts via high-resolution MS and propose competing pathways.
  • Statistical validation : Use Design of Experiments (DoE) to isolate critical variables (e.g., base strength, solvent polarity) .

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